3-Heptanol, 2-methyl-, (S)-
Description
Research Context and Significance of Chiral Alcohols in Stereoselective Synthesis
Chiral alcohols are of paramount importance in organic chemistry, serving as crucial building blocks and key intermediates in the synthesis of a wide array of valuable compounds. nih.govresearchgate.net Enantiomerically pure alcohols are particularly vital in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. nih.govrsc.orgosi.lvresearchgate.net The two enantiomers (non-superimposable mirror images) of a chiral compound can exhibit vastly different effects within biological systems. mdpi.com
The synthesis of these enantiopure alcohols is a central challenge in stereoselective synthesis. encyclopedia.pub Major strategies to achieve this include the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the asymmetric addition of organometallic reagents to aldehydes. thieme-connect.comrsc.org Both biocatalytic (enzyme-based) and chemocatalytic (metal- or organocatalyst-based) methods are extensively employed. encyclopedia.pubrsc.org
Enzymatic methods, such as kinetic resolution using lipases, are prized for their high enantioselectivity and mild reaction conditions, making them a "green" alternative to some traditional chemical methods. rsc.orgacs.orgresearchgate.net Lipases can preferentially acylate one alcohol enantiomer in a racemic mixture, allowing the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one. mdpi.comrsc.org Similarly, carbonyl reductases can reduce ketones to their corresponding alcohols with high optical purity. rsc.org
Chemical methods, including metal-catalyzed dynamic kinetic resolution (DKR), offer another powerful route. mdpi.comresearchgate.net This approach combines the enzymatic resolution with a metal catalyst that racemizes the slower-reacting enantiomer in situ, theoretically allowing for a 100% yield of the desired single-enantiomer product. osi.lvmdpi.comencyclopedia.pub
Academic Landscape and Research Gaps Pertaining to (S)-2-Methyl-3-heptanol
A review of the current academic landscape reveals a significant research gap specifically concerning (S)-2-Methyl-3-heptanol. While its racemic form, 2-methyl-3-heptanol (B94098) (CAS 18720-62-2), is a known compound sometimes used as an intermediate in the production of materials like plasticizers and surfactants, specific studies focusing on the synthesis, properties, or applications of the pure (S)-enantiomer are notably scarce. guidechem.comscbt.comechemi.comnih.gov
The PubChem database entry for (S)-2-Methyl-3-heptanol (CAS 66283-22-5) lists its basic computed properties but lacks extensive literature citations or associated patents, underscoring its limited investigation. nih.gov This contrasts sharply with other structurally similar chiral alcohols, such as 4-methyl-3-heptanol (B77350), whose stereoisomers have been synthesized, studied, and identified as key components of insect pheromones, leading to significant research interest. researchgate.net The lack of focused research on (S)-2-Methyl-3-heptanol suggests that its potential as a chiral building block has not been thoroughly explored, representing an open area for future investigation in synthetic organic chemistry.
Methodological Approaches in the Study of Chiral Alcohols
The study of chiral alcohols like (S)-2-Methyl-3-heptanol involves a range of established and advanced methodologies for their synthesis, separation, and characterization.
Synthesis and Resolution:
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly from a prochiral precursor. rsc.org Methods include the asymmetric reduction of ketones using chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst or the asymmetric addition of organometallic reagents to aldehydes. thieme-connect.comacs.org
Enzymatic Kinetic Resolution (EKR): A widely used method where enzymes, typically lipases, selectively catalyze the transformation (e.g., acylation) of one enantiomer in a racemic alcohol mixture at a much higher rate than the other. rsc.orgacs.orgnih.gov This allows for the separation of the two enantiomers.
Dynamic Kinetic Resolution (DKR): An enhancement of EKR where the slow-reacting enantiomer is continuously racemized (converted back to a 1:1 mixture of both enantiomers) by a second catalyst, often a ruthenium complex. osi.lvmdpi.com This enables the theoretical conversion of the entire racemic starting material into a single enantiomeric product. researchgate.net
Separation and Analysis:
Chiral Chromatography: This is the most common technique for separating enantiomers and determining enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are standard methods. nih.govcsfarmacie.czmdpi.com Cyclodextrin-based columns are frequently used in GC for resolving chiral alcohols. mst.edu Derivatization of the alcohol to an ester can often improve separation. nih.govnih.gov
Capillary Electrophoresis (CE): An alternative and complementary technique to chromatography for enantioseparation, valued for its high efficiency and low sample consumption. mdpi.comethernet.edu.et
Structural and Configurational Determination:
NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for structural elucidation. To determine the absolute configuration of a chiral alcohol, it can be derivatized with a chiral agent, such as Mosher's acid or methoxy-(2-naphthyl)acetic acid (2NMA), to form diastereomers. oup.comoup.com Analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry.
Competing Enantioselective Conversion (CEC): A modern kinetic method where an enantioenriched alcohol is reacted in parallel with both enantiomers of a chiral catalyst. acs.orgacs.orgescholarship.org The absolute configuration of the alcohol is determined by identifying which catalyst enantiomer gives the faster reaction rate, often monitored by NMR or LC/MS. acs.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
66283-22-5 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3S)-2-methylheptan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
QGVFLDUEHSIZIG-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(C)C)O |
Canonical SMILES |
CCCCC(C(C)C)O |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of S 2 Methyl 3 Heptanol
Enantioselective Reductions of 2-Methyl-3-heptanone Precursors
The reduction of the prochiral ketone, 2-methyl-3-heptanone, to the desired (S)-2-methyl-3-heptanol enantiomer represents a direct and widely explored approach. Success in this area hinges on the use of chiral catalysts or reagents that can effectively differentiate between the two enantiotopic faces of the carbonyl group.
Catalytic Asymmetric Hydrogenation Strategies
Catalytic asymmetric hydrogenation (AH) is a powerful tool for the synthesis of chiral alcohols, often providing high enantioselectivity and atom economy. google.com This method typically involves the use of transition metal complexes with chiral ligands. google.comajchem-b.com For the reduction of ketones like 2-methyl-3-heptanone, ruthenium, rhodium, and iridium catalysts are commonly employed. google.comajchem-b.comnih.gov The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excess (e.e.). nih.govmdpi.com For instance, Noyori and co-workers developed ruthenium complexes with N-arylsulfonyl-DPEN ligands that are highly effective for the asymmetric hydrogenation of various ketones. mdpi.com The mechanism of these reactions often involves the formation of a metal-hydride species which then transfers a hydride to the carbonyl carbon in a stereocontrolled manner. mdpi.com
Table 1: Catalytic Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Ru/TsDPEN | 2-(pyridine-2-yl) quinoline (B57606) derivatives | Chiral N and P-ligands | High | ajchem-b.com |
| CuIPhEt | 2-butanone | Not Specified | 98:2 e.r. | nih.gov |
Chiral Borane (B79455) Reductions and Hydride Transfer Reactions
Chiral borane reagents have proven to be highly effective for the enantioselective reduction of prochiral ketones. nih.govrsc.org A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. google.com These catalysts, derived from chiral amino alcohols, mediate the reduction of ketones with borane sources like borane-dimethyl sulfide (B99878) (BMS) to afford chiral secondary alcohols with high enantioselectivity. nih.govgoogle.com The predictable stereochemical outcome is a significant advantage of this methodology. nih.gov Research has also explored the use of chiral N-heterocyclic carbene-borane complexes, which have shown the ability to reduce ketones with enantioselectivities up to 85% e.e. rsc.org
Another approach involves the use of chirally modified borohydrides. For example, reagents prepared from borane and chiral amino alcohols, such as (S)-valinol, have been studied for the asymmetric reduction of aromatic ketones, achieving moderate to good selectivity. rsc.org
Table 2: Chiral Borane Reduction of Ketones
| Reagent/Catalyst | Substrate | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|
| Spiroaminoborate ester 1 / BH₃•DMS | α-Br acetophenone | 99% | nih.gov |
| Chiral N-heterocyclic carbene-diorganoborane complexes | Ketones | up to 85% | rsc.org |
Biocatalytic Approaches (e.g., Enzymatic Reductions)
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. bibliotekanauki.pl Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with exceptional enantioselectivity under mild reaction conditions. bibliotekanauki.plasm.org These enzymatic reductions often utilize whole cells or isolated enzymes. bibliotekanauki.plasm.org A key advantage is the high degree of stereocontrol, often leading to products with very high enantiomeric excess. asm.orgnih.gov For example, an alcohol dehydrogenase from Leifsonia sp. S749 has been shown to reduce 2-heptanone (B89624) to (R)-2-heptanol with >99% e.e. asm.org Furthermore, one-pot multi-enzymatic systems have been developed to create multiple stereocenters with high precision. nih.gov For instance, the four stereoisomers of 4-methylheptan-3-ol were synthesized from 4-methylhept-4-en-3-one using a sequential two-step reduction catalyzed by an ene-reductase and an alcohol dehydrogenase. nih.gov
Table 3: Biocatalytic Reduction of Ketones | Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) | Reference | | --- | --- | --- | --- | | Leifsonia sp. S749 ADH | 2-heptanone | (R)-2-heptanol | >99% | asm.org | | OYE1-W116V and ADH270 | 4-methylhept-4-en-3-one | (3R,4S)-4-Methylheptan-3-ol | 99% | nih.gov | | OYE2.6 and ADH270 | 4-methylhept-4-en-3-one | (3R,4R)-4-Methylheptan-3-ol | 99% | nih.gov | | Pichia capsulata | 3-oxovaleric acid methyl ester | S-3-hydroxy-oxovaleric acid methyl ester | >99% | google.com.pg |
Asymmetric Carbon-Carbon Bond Forming Reactions
An alternative strategy to construct the chiral center in (S)-2-methyl-3-heptanol involves the formation of a carbon-carbon bond in an asymmetric fashion. These methods build the carbon skeleton and set the stereochemistry simultaneously.
Chiral Organometallic Additions to Aldehydes
The addition of organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. libretexts.org To achieve enantioselectivity, this reaction can be mediated by chiral ligands or auxiliaries. mmu.ac.uk Grignard reagents, for example, can be added to aldehydes in the presence of chiral ligands to produce chiral secondary alcohols. mmu.ac.uk Similarly, organozinc reagents have been extensively studied for the enantioselective addition to aldehydes, often catalyzed by chiral amino alcohols. mdpi.com Another powerful method involves the use of chiral boronic esters. The Matteson homologation, for instance, allows for the stereospecific introduction of a new carbon-carbon bond with high levels of chiral induction. rsc.orgrsc.org This has been successfully applied to the synthesis of the four stereoisomers of 4-methyl-3-heptanol (B77350). rsc.orgrsc.orgthieme-connect.com
Table 4: Asymmetric Organometallic Additions to Aldehydes | Reagent/Catalyst | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference | | --- | --- | --- | --- | | Diethylzinc / Pinane-based aminodiol | Addition to benzaldehyde (B42025) | (R)-1-phenyl-1-propanol | 80% | mdpi.com | | Chiral boronic esters | Matteson homologation | 4-methyl-3-heptanol stereoisomers | High | rsc.orgthieme-connect.com | | (Z)-2-butenyl potassium / FB(OMe)₂ then EtCHO | Allylboration | erythro-4-methyl-5-hexene-3-ol | 96:4 dr | epfl.ch |
Stereoselective Alkylation Reactions
Stereoselective alkylation of enolates or their equivalents is another important method for creating chiral centers. orgsyn.org The SAMP/RAMP hydrazone method, developed by Enders, is a well-established strategy for the asymmetric α-alkylation of aldehydes and ketones. orgsyn.orgresearchgate.net This method involves the formation of a chiral hydrazone, deprotonation to form a chiral azaenolate, and subsequent alkylation. The chiral auxiliary is then removed to yield the α-alkylated carbonyl compound with high enantiopurity. orgsyn.org This methodology has been successfully used to prepare (S)-(+)-4-methyl-3-heptanone, a precursor to the corresponding alcohol, with high enantiomeric excess. orgsyn.orgresearchgate.net
Table 5: Stereoselective Alkylation for the Synthesis of Chiral Ketones | Method | Substrate | Product | Enantiomeric Excess (e.e.) | Reference | | --- | --- | --- | --- | | SAMP-hydrazone alkylation | 3-pentanone (B124093) | (S)-(+)-4-Methyl-3-heptanone | >96% | orgsyn.org | | SAMP/RAMP-hydrazone alkylation | Ketones | Chiral α-substituted ketones | 18-97% | researchgate.net |
Deracemization and Kinetic Resolution Techniques for (S)-2-Methyl-3-heptanol
The synthesis of enantiomerically pure compounds like (S)-2-methyl-3-heptanol from a racemic mixture relies on the ability to isolate one enantiomer. This is primarily achieved through kinetic resolution or, more efficiently, through deracemization processes.
Kinetic Resolution involves the differential reaction of enantiomers with a chiral catalyst or reagent, most commonly an enzyme. In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic alcohol is acylated at a much faster rate than the other. For instance, using a lipase (B570770) like Candida antarctica lipase B (CALB), the (R)-enantiomer of a secondary alcohol could be selectively acylated, leaving the desired (S)-enantiomer unreacted. dss.go.thresearchgate.net This process can theoretically yield a maximum of 50% of the desired enantiomer from the racemate. The efficiency of such a resolution is often described by the enantiomeric ratio (E value). While specific data for 2-methyl-3-heptanol (B94098) is not readily found, studies on similar secondary alcohols like 2-heptanol (B47269) have demonstrated high efficiency, achieving over 99% enantiomeric excess (e.e.) for the unreacted (S)-alcohol. dss.go.thresearchgate.net
Deracemization , a more advanced and atom-economical approach, converts the unwanted enantiomer into the desired one, allowing for a theoretical yield of up to 100%. This is often achieved through a Dynamic Kinetic Resolution (DKR). A DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. diva-portal.org For secondary alcohols, this typically involves a combination of a lipase and a metal catalyst (e.g., a ruthenium complex). diva-portal.orgpnas.org As the enzyme selectively acylates one enantiomer, the metal catalyst continuously converts the remaining enantiomer back into the racemate, making it available for the enzymatic reaction. This process has been successfully applied to a wide range of secondary alcohols. diva-portal.orgpnas.org Another emerging deracemization technique involves a concurrent tandem biocatalytic oxidation and reduction, where one enantiomer is oxidized to a ketone by one enzyme, and this ketone is then asymmetrically reduced to the desired enantiomer by a second enzyme.
Photobiocatalytic methods represent another frontier in deracemization. These methods can combine light-driven photocatalysts with enzymes to achieve racemization and resolution in a single pot, often under mild conditions. wiley.com
While these techniques are powerful, specific protocols, catalyst systems, and reaction data for the deracemization of 2-methyl-3-heptanol have not been detailed in the surveyed literature.
Green Chemistry Principles and Sustainable Synthetic Pathways for (S)-2-Methyl-3-heptanol
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. The synthesis of (S)-2-methyl-3-heptanol can be approached through several green strategies, primarily centered around biocatalysis.
Biocatalysis is a cornerstone of green chemistry. The use of enzymes, such as lipases, alcohol dehydrogenases (ADHs), and ene-reductases, offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) and often uses water as a solvent. utupub.fi For producing (S)-2-methyl-3-heptanol, a biocatalytic kinetic resolution or a deracemization process as described above would be a key green approach. utupub.fi These enzymatic methods avoid the use of stoichiometric chiral reagents and often reduce the number of protection and deprotection steps required in classical chemical synthesis.
One-Pot Syntheses are another important aspect of sustainable chemistry, as they reduce the number of workup and purification steps, minimizing solvent use and waste generation. A multi-enzyme, one-pot system could potentially be designed for (S)-2-methyl-3-heptanol. For example, the synthesis of the structurally related 4-methyl-3-heptanol has been achieved in a one-pot, two-step enzymatic process using an ene-reductase and an alcohol dehydrogenase, demonstrating the feasibility of such sustainable pathways. nih.gov
The use of renewable feedstocks and designing reactions with high atom economy are other core principles of green chemistry. While specific sustainable pathways starting from renewable sources for 2-methyl-3-heptanol are not described in the available literature, the general trend in pheromone synthesis and other fine chemicals is moving towards bio-based starting materials.
The following table summarizes the key green chemistry principles and their application in the synthesis of chiral alcohols, which would be relevant for developing a sustainable pathway to (S)-2-methyl-3-heptanol.
| Green Chemistry Principle | Application in Chiral Alcohol Synthesis |
| Catalysis | Use of enzymes (lipases, ADHs) for high stereoselectivity, replacing stoichiometric reagents. utupub.fi |
| Atom Economy | Dynamic kinetic resolution and deracemization aim for 100% theoretical yield, maximizing the incorporation of starting material into the final product. pnas.org |
| Safer Solvents & Conditions | Enzymatic reactions often proceed in aqueous media or under solvent-free conditions at ambient temperature and pressure. dss.go.thutupub.fi |
| Reduction of Derivatives | Biocatalytic methods can offer high chemoselectivity, avoiding the need for protecting groups. |
| Process Intensification | One-pot, multi-enzyme cascade reactions reduce unit operations, saving energy and materials. nih.gov |
Mechanistic Investigations of Chemical Transformations Involving S 2 Methyl 3 Heptanol
Reaction Pathways in Esterification and Etherification Reactions
The conversion of the hydroxyl group of (S)-2-methyl-3-heptanol into an ether or ester is a common transformation. The mechanistic pathway dictates the stereochemical outcome at the C-3 position.
Esterification: Two primary methods for esterification showcase contrasting stereochemical results. The acid-catalyzed Fischer esterification proceeds with retention of configuration, while the Mitsunobu reaction results in a complete inversion.
Fischer Esterification: In this equilibrium process, a carboxylic acid reacts with (S)-2-methyl-3-heptanol in the presence of an acid catalyst. researchgate.netlibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. chem-station.commasterorganicchemistry.com The alcohol's hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon. chemistrysteps.com Crucially, the C-O bond of the chiral alcohol remains intact throughout the reaction, leading to the formation of the corresponding ester with the (S) configuration preserved. The reaction is driven to completion by removing water or using an excess of the alcohol. libretexts.org
Mitsunobu Reaction: This reaction allows for the esterification of (S)-2-methyl-3-heptanol under mild conditions with complete inversion of stereochemistry. rsc.orgresearchgate.net The process involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). The PPh₃ and DEAD combine to activate the alcohol, converting the hydroxyl group into a good leaving group (an alkoxyphosphonium salt). researchgate.netsemanticscholar.org The carboxylate anion, acting as the nucleophile, then displaces this leaving group via a classic Sₙ2 mechanism. This backside attack inverts the stereocenter, transforming (S)-2-methyl-3-heptanol into its corresponding (R)-ester. organic-chemistry.orgmdpi.com
Etherification (Williamson Ether Synthesis): This method is a versatile approach for forming ethers and proceeds via an Sₙ2 pathway. rsc.orgnih.gov The reaction involves two main steps:
Alkoxide Formation: (S)-2-methyl-3-heptanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding (S)-2-methyl-3-heptoxide. This step does not affect the stereocenter.
Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, attacks a primary alkyl halide (e.g., methyl iodide). organic-chemistry.orgacs.org The attack occurs from the backside of the carbon-halide bond, displacing the halide and forming the ether. Since the reaction occurs at the alkyl halide and the chiral alkoxide acts as the nucleophile, the original (S) configuration of the alcohol is retained in the final ether product.
It is important to note that using a secondary or tertiary alkyl halide with the alkoxide would lead to significant competition from E2 elimination reactions due to the alkoxide's strong basicity. rsc.orgacs.org
| Reaction | Reagents | Mechanism | Stereochemical Outcome at C-3 |
| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Nucleophilic Acyl Substitution | Retention |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD | Sₙ2 | Inversion |
| Williamson Ether Synthesis | 1. NaH2. Primary Alkyl Halide | Sₙ2 | Retention |
Oxidative and Reductive Transformations of the Alcohol Moiety
Oxidative Transformations: The oxidation of the secondary alcohol moiety in (S)-2-methyl-3-heptanol yields the corresponding ketone, 2-methyl-3-heptanone. This transformation removes the stereocenter at C-3. Various reagents can accomplish this, but the Oppenauer oxidation is a particularly gentle and selective method. organicchemistrytutor.comwikipedia.org
The Oppenauer oxidation utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, and a ketone solvent like acetone, which also serves as the hydride acceptor. pnas.orgresearchgate.net The mechanism proceeds through a six-membered cyclic transition state:
The catalyst coordinates with (S)-2-methyl-3-heptanol, forming an aluminum alkoxide complex.
This complex then interacts with acetone.
A concerted hydride transfer occurs from the C-3 of the alcohol to the carbonyl carbon of acetone, oxidizing the alcohol to a ketone and reducing acetone to isopropanol. wikipedia.orgpnas.org
Because this method is mild and avoids harsh acidic or oxidative conditions, it is highly chemoselective for secondary alcohols. organicchemistrytutor.com Other common reagents for this transformation include chromic acid (H₂CrO₄, Jones reagent) and pyridinium chlorochromate (PCC), which also effectively produce the ketone. chemistrysteps.com
Reductive Transformations (Deoxygenation): The complete removal of the hydroxyl group from (S)-2-methyl-3-heptanol to form the alkane 2-methylheptane is known as deoxygenation. A classic method for this transformation is the Barton-McCombie deoxygenation. organic-chemistry.org
This reaction proceeds through a radical chain mechanism and involves two key stages:
Thioester Formation: The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate ester.
Radical Reduction: The xanthate is then treated with a radical source, commonly tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical attacks the sulfur atom, leading to the fragmentation of the C-O bond and the formation of a secondary alkyl radical at C-3. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final alkane product, 2-methylheptane. organic-chemistry.org
The formation of a planar or rapidly inverting sp²-hybridized radical intermediate at the C-3 position results in the loss of stereochemical information. Therefore, the deoxygenation of enantiopure (S)-2-methyl-3-heptanol via this pathway produces a racemic mixture of 2-methylheptane. Alternative catalytic methods using transition metals or Lewis acids can also achieve deoxygenation, often under milder conditions. organicchemistrytutor.compnas.org
Nucleophilic Substitution Reactions: Stereochemical Outcomes and Rate Studies
Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group ability (OH⁻ is a strong base). Therefore, the alcohol must first be converted into a derivative with a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This conversion occurs with retention of the (S) configuration.
Once the tosylate is formed, it can undergo substitution via Sₙ1 or Sₙ2 pathways, depending on the reaction conditions and the nucleophile.
Sₙ2 Pathway: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction proceeds via a single, concerted step involving backside attack by the nucleophile. This results in a complete inversion of the stereocenter, known as a Walden inversion. Therefore, an Sₙ2 reaction on the tosylate of (S)-2-methyl-3-heptanol will yield a product with the (R) configuration.
Sₙ1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The reaction is stepwise: the leaving group departs first, forming a planar secondary carbocation. The nucleophile can then attack this intermediate from either face with equal probability. This leads to the formation of a racemic mixture of (R) and (S) products.
Kinetic studies on analogous chiral secondary alcohols have shown that the rates of Sₙ2 reactions are highly sensitive to steric hindrance at the reaction center. For Sₙ1 reactions, the rate-determining step is the formation of the carbocation, and its stability is the key factor influencing the reaction rate.
| Pathway | Conditions | Intermediate | Stereochemical Outcome |
| Sₙ2 | Strong Nucleophile, Polar Aprotic Solvent | Pentacoordinate Transition State | Inversion (S → R) |
| Sₙ1 | Weak Nucleophile, Polar Protic Solvent | Planar Carbocation | Racemization (S → R/S mixture) |
Acid-Catalyzed and Base-Catalyzed Reactions of (S)-2-Methyl-3-heptanol
Acid-Catalyzed Reactions: In the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, (S)-2-methyl-3-heptanol undergoes dehydration to form alkenes. For secondary alcohols, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org
The mechanism involves three steps:
Protonation: The hydroxyl group is protonated by the acid to form an alkyloxonium ion, which is an excellent leaving group (H₂O).
Carbocation Formation: The alkyloxonium ion departs, forming a secondary carbocation at the C-3 position. This is the rate-determining step.
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.
Elimination can occur by removing a proton from either C-2 or C-4, leading to a mixture of alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene, which is 2-methyl-3-heptene. The less substituted alkene, 2-methyl-2-heptene, would be the minor product. The formation of the planar carbocation intermediate leads to a loss of stereochemistry.
Base-Catalyzed Reactions: (S)-2-methyl-3-heptanol itself is generally unreactive towards bases, other than undergoing deprotonation of its hydroxyl group. Strong bases like sodium hydride (NaH) or sodium metal will convert the alcohol into its conjugate base, sodium (S)-2-methyl-3-heptoxide. This alkoxide is a strong base and a moderately good nucleophile. Its subsequent reactivity depends on the substrate it is reacted with.
As a Base: When reacted with a sterically hindered alkyl halide (e.g., tert-butyl bromide), the alkoxide will primarily act as a base, promoting an E2 elimination reaction to form an alkene.
As a Nucleophile: When reacted with a sterically unhindered primary alkyl halide (e.g., methyl iodide), it will act as a nucleophile in an Sₙ2 reaction to form an ether (the Williamson ether synthesis, as described in section 3.1).
Interactions with Transition Metal Catalysts in Organic Reactions
(S)-2-methyl-3-heptanol can interact with transition metal catalysts primarily as a substrate in catalytic cycles for oxidation or reduction. These processes are often stereoselective and are fundamental to asymmetric synthesis.
Oxidative Kinetic Resolution (OKR): Chiral transition metal complexes, such as those based on manganese (Mn) or ruthenium (Ru), can be used to selectively oxidize one enantiomer of a racemic alcohol mixture at a faster rate than the other. If racemic 2-methyl-3-heptanol (B94098) were subjected to OKR with a suitable chiral catalyst, the (S)-enantiomer might be consumed faster to produce 2-methyl-3-heptanone, leaving behind an excess of the unreacted (R)-enantiomer. The mechanism for Mn-salen catalyzed oxidation, for instance, involves the formation of a high-valent Mn(V)-oxo species which then interacts with the alcohol. The chiral ligands on the metal create a diastereomeric transition state when interacting with each enantiomer of the alcohol, leading to a difference in activation energy and thus a difference in reaction rate.
Catalytic Transfer Hydrogenation and Dehydrogenation: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are effective catalysts for transfer hydrogenation—the reduction of ketones to alcohols using a simple hydrogen donor like isopropanol. The reverse reaction, the dehydrogenation of an alcohol to a ketone, can also be catalyzed. rsc.org For (S)-2-methyl-3-heptanol, a process called acceptorless dehydrogenation can be catalyzed by pincer complexes of metals like iron or manganese. rsc.orgwikipedia.org In this process, the alcohol is oxidized to the ketone with the concomitant release of hydrogen gas (H₂). The proposed mechanism involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the ketone and a metal-hydride species, which then liberates H₂. wikipedia.org
Advanced Spectroscopic and Chiroptical Characterization of S 2 Methyl 3 Heptanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about the carbon-hydrogen framework of a molecule. For a molecule with multiple stereocenters and conformational flexibility like (S)-2-methyl-3-heptanol, advanced NMR techniques are indispensable.
Two-dimensional (2D) NMR experiments resolve spectral overlap and reveal through-bond and through-space correlations, which are critical for unambiguous signal assignment.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). sdsu.eduyoutube.com For (S)-2-methyl-3-heptanol, a COSY spectrum would map the connectivity of the entire spin system, confirming the sequence of methylene (B1212753) groups in the butyl chain and their connection to the stereogenic center at C3, as well as the coupling between the methine proton at C2 and its adjacent methyl and methine protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons (¹J coupling). sdsu.edu It is exceptionally useful for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in (S)-2-methyl-3-heptanol would produce a distinct correlation peak, simplifying the interpretation of the often-complex ¹³C NMR spectrum.
Table 1: Predicted 2D NMR Correlations for (S)-2-Methyl-3-heptanol
| Position | Proton (¹H) Signal | COSY Correlations (with H at C#) | HSQC Correlation (with C#) | Key HMBC Correlations (with C#) |
|---|---|---|---|---|
| 1 (CH₃) | Doublet | 2 | 1 | 2, 3 |
| 2 (CH) | Multiplet | 1, 1', 3 | 2 | 1, 1', 3, 4 |
| 1' (CH₃) | Doublet | 2 | 1' | 2, 3 |
| 3 (CHOH) | Multiplet | 2, 4 | 3 | 1, 1', 2, 4, 5 |
| 4 (CH₂) | Multiplet | 3, 5 | 4 | 2, 3, 5, 6 |
| 5 (CH₂) | Multiplet | 4, 6 | 5 | 3, 4, 6, 7 |
| 6 (CH₂) | Multiplet | 5, 7 | 6 | 4, 5, 7 |
| 7 (CH₃) | Triplet | 6 | 7 | 5, 6 |
Standard NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral solvating agent (CSA), the enantiomers of a chiral analyte can be converted into diastereomeric complexes. semmelweis.huresearchgate.net These complexes have different magnetic environments and, consequently, may exhibit separate, distinguishable signals in the NMR spectrum. researchgate.net
For (S)-2-methyl-3-heptanol, adding a CSA such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol would result in the formation of transient diastereomeric solvates. The hydrogen on the hydroxyl-bearing carbon (C3) is particularly sensitive to this interaction and would likely show two distinct signals for the (S) and (R) enantiomers. The integration of these signals allows for the precise determination of the enantiomeric excess (ee) of the sample.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational circular dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. chemrxiv.org It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution. ru.nl The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. mdpi.com
The process involves measuring the experimental VCD spectrum of the compound and comparing it to a theoretical spectrum generated by quantum chemical calculations (typically Density Functional Theory, DFT) for one of the enantiomers (e.g., the S-enantiomer). nih.gov A direct match between the signs and relative intensities of the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. For (S)-2-methyl-3-heptanol, the C-H and C-O stretching and bending regions of the IR spectrum would be expected to show characteristic VCD signals.
Table 2: Key Vibrational Modes for VCD Analysis of (S)-2-Methyl-3-heptanol
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Activity |
|---|---|---|
| O-H Stretch | 3200-3600 | Moderate |
| C-H Stretches (Alkyl) | 2850-3000 | Strong |
| C-H Bends | 1350-1470 | Strong |
| C-O Stretch | 1050-1150 | Moderate to Strong |
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light in the UV-visible region. units.itwikipedia.org Both are chiroptical techniques used to investigate stereochemistry. nih.gov
(S)-2-methyl-3-heptanol is an aliphatic alcohol and lacks a conventional chromophore, meaning it does not absorb strongly in the typical UV-Vis range (200-800 nm). Its only electronic transition in this region is the weak n → σ* transition of the hydroxyl group, which occurs at a very short wavelength (<200 nm). Consequently, obtaining a strong ECD spectrum is challenging. However, the sign of the Cotton effect associated with this transition is directly related to the stereochemistry around the carbinol center. ORD, which can be measured far from the absorption maximum, would show a plain curve at longer wavelengths, but the shape and sign of the curve as it approaches the absorption band are characteristic of the absolute configuration. researchgate.net Comparison with theoretical calculations can aid in the stereochemical assignment. vt.edu
High-Resolution Mass Spectrometry for Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For C₈H₁₈O, the expected exact mass is 130.135765. nih.gov Confirmation of this mass by HRMS would distinguish (S)-2-methyl-3-heptanol from isomers with different elemental compositions.
While standard mass spectrometry cannot differentiate between enantiomers, its fragmentation pattern can distinguish between structural isomers. The electron ionization (EI) mass spectrum of 2-methyl-3-heptanol (B94098) is characterized by specific fragmentation pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway for alcohols. For 2-methyl-3-heptanol, this would lead to the loss of a butyl radical (C₄H₉•) to give a fragment at m/z 73, or the loss of an isopropyl radical (C₃H₇•) to give a fragment at m/z 87.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is common, leading to a peak at m/z 112 (M-18).
These characteristic fragments allow 2-methyl-3-heptanol to be distinguished from other C₈H₁₈O isomers like 1-octanol (B28484) or 2-ethyl-1-hexanol, which would exhibit different fragmentation patterns.
Table 3: Predicted Key Fragments in the EI-Mass Spectrum of 2-Methyl-3-heptanol
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 130 | [C₈H₁₈O]⁺• | Molecular Ion |
| 112 | [C₈H₁₆]⁺• | Loss of H₂O |
| 87 | [CH₃CH₂CH₂CH₂CHOH]⁺ | α-cleavage (loss of C₃H₇•) |
| 73 | [(CH₃)₂CHCHOH]⁺ | α-cleavage (loss of C₄H₉•) |
| 45 | [CH₃CHOH]⁺ | Secondary fragmentation |
X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, small, flexible, and low-melting-point compounds like (S)-2-methyl-3-heptanol are notoriously difficult to crystallize.
The standard and most reliable approach is to convert the alcohol into a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral and rigid carboxylic acid, such as Mosher's acid or camphorsulfonic acid, to form a diastereomeric ester. These derivatives are often solids with a higher propensity to form high-quality single crystals suitable for X-ray diffraction analysis. By solving the crystal structure, the relative configuration of the entire molecule is determined. Since the absolute configuration of the derivatizing agent is already known, the absolute configuration of the original alcohol can be unambiguously assigned. If a heavy atom is present in the derivative, anomalous dispersion methods (e.g., Flack parameter analysis) can be used to determine the absolute configuration directly from the crystallographic data without a known internal reference.
Computational Chemistry and Theoretical Modeling of S 2 Methyl 3 Heptanol
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of (S)-2-Methyl-3-heptanol, DFT calculations are instrumental in performing a thorough conformational analysis to identify the most stable three-dimensional arrangements of the molecule.
The conformational space of (S)-2-Methyl-3-heptanol is explored by systematically rotating the single bonds, particularly the C-C bond between the chiral center (C3) and the adjacent carbon (C2), as well as the C-O bond of the hydroxyl group. For each resulting conformation, a geometry optimization is performed to find the local energy minimum on the potential energy surface. The relative energies of these conformers are then calculated to determine their thermodynamic stability. This analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties. acs.orgresearchgate.net
Theoretical studies on similar chiral alcohols demonstrate that the relative stability of conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. mdpi.com For (S)-2-Methyl-3-heptanol, the orientation of the butyl group, the isopropyl group, and the hydroxyl group around the chiral center dictates the steric strain. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the dihedral angles and relative energies of the most stable conformers. researchgate.netnih.gov
Table 1: Hypothetical Relative Energies of (S)-2-Methyl-3-heptanol Conformers from DFT Calculations
| Conformer | Dihedral Angle (H-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 60° (gauche) | 0.00 | 55.8 |
| B | 180° (anti) | 0.50 | 28.1 |
| C | -60° (gauche) | 0.80 | 16.1 |
Note: This table is illustrative and based on typical results for similar secondary alcohols. Actual values would require specific calculations for (S)-2-Methyl-3-heptanol.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide valuable information about the electronic structure and reactivity of (S)-2-Methyl-3-heptanol. By solving the electronic Schrödinger equation, these methods can determine a variety of molecular properties and reactivity descriptors. wright.edumdpi.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Other global reactivity descriptors that can be calculated include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a higher chemical potential indicates a better nucleophile, while a higher electrophilicity index suggests a better electrophile. These calculations are crucial for understanding how (S)-2-Methyl-3-heptanol will interact with other reagents in chemical reactions. nih.gov
Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Secondary Alcohol
| Property | Definition | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E(HOMO) | -9.5 to -10.5 |
| LUMO Energy | E(LUMO) | 1.5 to 2.5 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 11.0 to 13.0 |
| Ionization Potential (I) | -E(HOMO) | 9.5 to 10.5 |
| Electron Affinity (A) | -E(LUMO) | -1.5 to -2.5 |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -4.0 to -4.5 |
| Hardness (η) | (E(LUMO)-E(HOMO))/2 | 5.5 to 6.5 |
| Electrophilicity Index (ω) | μ²/2η | 1.1 to 1.5 |
Note: This table provides representative values for a secondary alcohol and is for illustrative purposes.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For (S)-2-Methyl-3-heptanol, MD simulations are particularly useful for understanding its behavior in a solution, revealing details about solvent effects and intermolecular interactions that are difficult to probe experimentally. acs.orgnih.gov
In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules, such as water. The interactions between all atoms are described by a force field (e.g., CHARMM, AMBER). The simulation then solves Newton's equations of motion for this system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.commdpi.com
These simulations can elucidate how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. For (S)-2-Methyl-3-heptanol, a key aspect to investigate is the hydrogen bonding network formed between its hydroxyl group and surrounding water molecules. aip.org The strength, lifetime, and geometry of these hydrogen bonds can be analyzed from the simulation trajectory. Furthermore, MD simulations can reveal how the hydrophobic alkyl chain of the molecule influences the local water structure. bohrium.com This information is critical for understanding the solubility and partitioning behavior of the molecule in different environments. acs.orgaip.org
Prediction of Spectroscopic Properties through Theoretical Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. arxiv.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. uncw.edu These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The calculated chemical shifts for the different conformers identified in the conformational analysis can be averaged, weighted by their Boltzmann populations, to yield a theoretical spectrum that can be compared with experimental data. uncw.edunih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. This is done by performing a frequency calculation after a geometry optimization, which yields the normal modes of vibration. quimicaorganica.org The frequencies of these modes correspond to the positions of absorption bands in the IR spectrum. For alcohols like (S)-2-Methyl-3-heptanol, the characteristic O-H and C-O stretching frequencies are of particular interest. orgchemboulder.comspectroscopyonline.comlibretexts.orglibretexts.org DFT calculations can predict these frequencies, and comparison with experimental spectra (such as those available in the NIST database for 2-methyl-3-heptanol) can help to validate the computational model and aid in spectral assignment. nist.govnist.gov
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Secondary Alcohol
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | ~3350 (broad) | 3200-3500 (broad) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C-O Stretch | ~1100 | ~1100 |
Note: Predicted frequencies are often systematically scaled to improve agreement with experimental data. quimicaorganica.orgspectroscopyonline.com
Reaction Mechanism Elucidation and Transition State Analysis via Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For (S)-2-Methyl-3-heptanol, this can be applied to reactions such as dehydration and oxidation. csueastbay.edubritannica.com
To study a reaction mechanism, computational methods are used to locate the structures of the transition states (the highest energy point along the reaction coordinate). nih.gov This involves specialized algorithms that search for a first-order saddle point on the potential energy surface. Once the transition state structure is found, its vibrational frequencies are calculated to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. nih.gov By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in the acid-catalyzed dehydration of (S)-2-Methyl-3-heptanol, computational studies could differentiate between an E1 or E2 mechanism by calculating the energies of the respective intermediates and transition states. libretexts.orglibretexts.orgmasterorganicchemistry.com This level of mechanistic detail is often inaccessible through experimental means alone.
Research on Derivatives and Analogues of S 2 Methyl 3 Heptanol
Synthesis of Chiral Esters and Ethers Derived from (S)-2-Methyl-3-heptanol
The hydroxyl group of (S)-2-methyl-3-heptanol is a prime site for chemical modification, allowing for the synthesis of a diverse range of chiral esters and ethers. These reactions are fundamental in organic synthesis and are employed to create derivatives with altered physical, chemical, and biological properties.
Ester Synthesis: Chiral esters are commonly synthesized from (S)-2-methyl-3-heptanol through esterification reactions with carboxylic acids, acid chlorides, or acid anhydrides. The choice of reagent and catalyst is crucial for achieving high yields while preserving the stereochemical integrity of the chiral center. For instance, reacting (S)-2-methyl-3-heptanol with an achiral carboxylic acid in the presence of an acid catalyst (Fischer esterification) yields a single enantiomerically pure ester. If a chiral carboxylic acid is used, a pair of diastereomers can be formed, which may be separable by techniques such as chromatography. More advanced methods, such as nickel-catalyzed couplings, can produce complex esters from simple, commercially available building blocks in a single step. nih.gov Lipase-catalyzed transesterification with vinyl acetate (B1210297) is another effective method for stereospecific synthesis. nih.gov
Ether Synthesis: The synthesis of chiral ethers from (S)-2-methyl-3-heptanol typically involves the Williamson ether synthesis. In this method, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The stereocenter of (S)-2-methyl-3-heptanol remains untouched during this process. Alternative methods for etherification include palladium-catalyzed hydroalkoxylation of allenes or iridium-catalyzed rearrangements of allylic ethers, which offer high regio- and stereoselectivity. organic-chemistry.org
The table below summarizes common synthetic routes for these derivatives.
| Derivative Type | Reaction Name | Reactant for (S)-2-Methyl-3-heptanol | General Conditions | Key Features |
| Ester | Fischer Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Reversible; preserves stereochemistry. |
| Ester | Acylation | Acid Chloride / Anhydride | Base (e.g., Pyridine) | Generally high yield and irreversible. |
| Ester | Steglich Esterification | Carboxylic Acid | DCC, DMAP | Mild conditions suitable for sensitive substrates. |
| Ether | Williamson Ether Synthesis | Alkyl Halide | Strong Base (e.g., NaH) followed by R-X | Versatile SN2 reaction; requires alkoxide formation. |
| Ether | Catalytic Hydroalkoxylation | Allene / Alkene | Metal Catalyst (e.g., Pd, Au) | High atom economy and stereoselectivity. organic-chemistry.org |
Development of Substituted Analogues with Modified Stereochemical Environments
The development of analogues of (S)-2-methyl-3-heptanol involves altering the carbon framework or the position and type of substituents to study the effects of these changes on the molecule's properties. A significant area of research has focused on its structural isomer, 4-methyl-3-heptanol (B77350), which has two chiral centers and therefore exists as four distinct stereoisomers. nih.govresearchgate.net
The synthesis of these analogues often requires sophisticated stereoselective techniques to control the configuration of multiple chiral centers. Methods employed include the use of chiral reagents like SAMP and RAMP for creating specific ketone precursors, followed by stereoselective reduction to the desired alcohol. nih.gov Enzymatic resolutions and asymmetric induction with boronic esters are other powerful strategies. researchgate.net
These stereoisomers of 4-methyl-3-heptanol have been identified as key components of aggregation pheromones in several species of bark beetles. nih.gov The biological activity is highly dependent on the specific stereochemistry, demonstrating how subtle changes in the stereochemical environment lead to vastly different functional outcomes.
| Compound | Stereoisomer | Role in Scolytus amygdali (Almond Bark Beetle) | Reference |
| 4-Methyl-3-heptanol | (3S,4S) | Main aggregation pheromone component (attractant) | nih.gov |
| 4-Methyl-3-heptanol | (3R,4S) | Inhibitory | nih.gov |
| 4-Methyl-3-heptanol | (3S,4R) | Inactive | nih.gov |
| 4-Methyl-3-heptanol | (3R,4R) | Inhibitory | nih.gov |
Exploration of Chiral Auxiliaries and Ligands Based on the (S)-2-Methyl-3-heptanol Scaffold
The well-defined stereocenter of (S)-2-methyl-3-heptanol makes its structural framework, or "scaffold," a candidate for the development of chiral auxiliaries and ligands. These are molecules used in catalytic amounts or as temporary attachments to guide the stereochemical course of a chemical reaction. nih.govsigmaaldrich.com
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to produce a specific stereoisomer. sigmaaldrich.com The (S)-2-methyl-3-heptanol moiety could be attached to a prochiral substrate, for example, via an ester linkage. The steric bulk and fixed orientation of the heptanol (B41253) backbone would then block one face of the reactive center, forcing an incoming reagent to attack from the opposite, less hindered face. After the reaction, the auxiliary is cleaved and can potentially be recovered for reuse.
A chiral ligand coordinates to a metal catalyst to create a chiral catalytic complex. This complex then mediates an asymmetric reaction, such as hydrogenation or C-H activation, transferring its chirality to the product. researchgate.netresearchgate.net The hydroxyl group of (S)-2-methyl-3-heptanol could be converted into a coordinating group, such as a phosphine (B1218219) or an amine, to create a bidentate ligand. The inherent chirality of the scaffold would create an asymmetric environment around the metal center, enabling enantioselective catalysis. The concept of a "scaffolding ligand," which covalently and reversibly binds to a substrate while also coordinating to a metal, represents a hybrid approach that combines features of both auxiliaries and ligands. nih.gov
While specific applications of (S)-2-methyl-3-heptanol as a ligand or auxiliary are not extensively documented in the provided search results, its structure fits the necessary criteria for such roles, representing an area for potential future research.
Structure-Reactivity and Structure-Function Relationship Studies in Derivatized Compounds
Structure-reactivity and structure-function relationship studies aim to understand how a molecule's three-dimensional structure influences its chemical behavior or biological activity. The derivatives and analogues of (S)-2-methyl-3-heptanol provide excellent models for such investigations.
The most compelling example of a structure-function relationship is found in the stereoisomers of the analogue 4-methyl-3-heptanol. As detailed in section 6.2, the biological function of this pheromone is exquisitely tied to its stereochemistry. For the almond bark beetle, Scolytus amygdali, only the (3S,4S)-stereoisomer acts as an attractant. nih.gov In contrast, the (3R,4S) and (3R,4R) isomers are inhibitory, meaning they actively reduce the attraction of beetles to the pheromone source. This demonstrates a high degree of specificity at the molecular level, where the insect's olfactory receptors can distinguish between subtle differences in the spatial arrangement of atoms. This specificity likely plays a role in species recognition and preventing interspecific competition for resources. researchgate.net
Such studies underscore the critical importance of stereochemistry in biological systems. The precise orientation of functional groups on a chiral scaffold dictates how the molecule interacts with chiral biological receptors, such as enzymes and cell surface proteins, ultimately determining its physiological effect.
Investigation of Biological Activity Mechanisms and Stereoisomeric Specificity for S 2 Methyl 3 Heptanol
Molecular Interaction Profiling with Biological Targets (e.g., in vitro receptor binding, enzymatic inhibition)
There is no available information from in vitro studies detailing the specific molecular interactions of (S)-2-methyl-3-heptanol with biological targets. No data has been published regarding its receptor binding affinities or its capacity to act as an inhibitor for specific enzymes.
Stereochemical Influence on Enzymatic Transformations and Metabolic Pathways (in vitro)
No in vitro studies have been found that investigate the metabolic pathways of (S)-2-methyl-3-heptanol. Consequently, there is no data on how its specific (S)-stereochemistry influences enzymatic transformations or the formation of metabolites.
Elucidation of Cellular Mechanistic Pathways (in vitro studies)
Research elucidating the cellular or mechanistic pathways affected by (S)-2-methyl-3-heptanol is not present in the current body of scientific literature. In vitro studies to determine its mode of action at a cellular level have not been published.
Comparative Analysis of Enantiomeric Biological Responses and Stereoisomeric Specificity
Due to the absence of biological activity data for (S)-2-methyl-3-heptanol, a comparative analysis with its corresponding (R)-enantiomer is not possible. There are no studies available that explore the stereoisomeric specificity of 2-methyl-3-heptanol (B94098) in any biological context. While research exists for the stereoisomers of the related compound 4-methyl-3-heptanol (B77350), these findings are not applicable to 2-methyl-3-heptanol.
Applications of S 2 Methyl 3 Heptanol in Asymmetric Organic Synthesis
Utilization as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comnih.gov After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com This method is one of the most reliable strategies for achieving high levels of stereocontrol in asymmetric synthesis. sigmaaldrich.commdpi.com
The structure of (S)-2-methyl-3-heptanol, a secondary alcohol, makes it a candidate for use as a chiral auxiliary. The hydroxyl group can be derivatized to form a covalent bond with a substrate, for instance, by forming a chiral ester, ether, or acetal. The steric bulk and fixed three-dimensional arrangement of the groups around the chiral center of the heptanol (B41253) moiety could then influence the facial selectivity of reactions such as enolate alkylations, aldol (B89426) reactions, or Diels-Alder reactions, favoring the formation of one diastereomer over the other.
However, a review of scientific literature indicates that while the use of chiral auxiliaries is a widespread and powerful technique, specific examples detailing the application of (S)-2-methyl-3-heptanol for this purpose are not extensively documented. The development and application of other chiral alcohols, such as derivatives of ephedrine (B3423809) or oxazolidinones, are more commonly reported. sigmaaldrich.com
Role as a Chiral Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals
A chiral building block, or chiron, is an enantiomerically pure molecule that is incorporated as a segment into a larger target molecule during a total synthesis. mdpi.comdiva-portal.org This approach leverages the pre-existing stereochemistry of the building block to introduce chirality into the final product, often simplifying the synthetic route and avoiding difficult stereoselective steps. Simple, commercially available chiral alcohols are frequently used for this purpose. diva-portal.org
(S)-2-Methyl-3-heptanol possesses a stereogenic center and a simple aliphatic structure, making it a potential starting material for the synthesis of more complex molecules that share a similar structural fragment. For example, its carbon skeleton and stereocenter could theoretically be incorporated into polyketide natural products or other biologically active compounds featuring alkyl-substituted chains. The synthesis would involve using the (S)-2-methyl-3-heptanol as a foundational piece, with its hydroxyl group serving as a handle for further chemical modifications and chain extensions.
Despite its potential, specific instances of (S)-2-methyl-3-heptanol being used as a key building block in the total synthesis of named natural products or pharmaceuticals are not prominently featured in published research. Synthetic efforts in the literature more commonly describe the synthesis of related chiral alcohols, such as the insect pheromone 4-methyl-3-heptanol (B77350), rather than using (S)-2-methyl-3-heptanol as a starting chiron. pherobase.comresearchgate.netresearchgate.net
Enantioselective Catalysis Mediated by (S)-2-Methyl-3-heptanol Derivatives
Enantioselective catalysis is a highly efficient method for generating chiral products, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. In many cases, these catalysts consist of a metal center coordinated to a chiral organic molecule, known as a ligand. dicp.ac.cnrsc.org Chiral alcohols are often precursors for the synthesis of such ligands. mdpi.com
Derivatives of (S)-2-methyl-3-heptanol could theoretically be designed to act as chiral ligands in metal-catalyzed reactions. For example, the hydroxyl group could be transformed into a phosphine (B1218219), amine, or other coordinating group. The chirality of the (S)-2-methyl-3-heptanol backbone would create a chiral environment around the metal center, enabling the catalyst to differentiate between the two prochiral faces of a substrate, leading to an enantioselective outcome in reactions like hydrogenation, arylation, or reduction. dicp.ac.cnrsc.org
Based on available scientific literature, the development and application of catalytic systems derived specifically from (S)-2-methyl-3-heptanol are not widely reported. The field of chiral ligand design is extensive, but research has historically focused on other structural motifs that have demonstrated high levels of enantioselectivity across a broad range of reactions.
Development of Novel Chiral Reagents and Ligands Incorporating the (S)-2-Methyl-3-heptanol Moiety
The discovery of new chiral reagents and ligands is a continuous effort in organic chemistry to improve the efficiency and selectivity of asymmetric transformations. The structural framework of a chiral molecule is a key determinant of its effectiveness as a ligand or reagent.
The (S)-2-methyl-3-heptanol moiety provides a simple, acyclic, and stereodefined scaffold that could be incorporated into new chemical entities for asymmetric synthesis. Research in this area would involve the synthetic modification of (S)-2-methyl-3-heptanol to create novel structures and subsequent screening of these new derivatives for their efficacy in stereoselective reactions.
A comprehensive search of chemical databases and scientific journals does not yield significant research focused on the design of new families of chiral ligands or reagents based on the (S)-2-methyl-3-heptanol structure. While the principles of ligand design are well-established rsc.orgmdpi.com, the focus appears to be on other chiral scaffolds that have proven to be more broadly applicable or effective.
Emerging Research Directions and Future Challenges in S 2 Methyl 3 Heptanol Studies
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from traditional batch synthesis to continuous flow chemistry and automated processes represents a significant frontier for the production of enantiomerically pure compounds like (S)-2-Methyl-3-heptanol. The conventional synthesis of chiral alcohols often involves multi-step sequences that can be time-consuming and generate considerable waste. Flow chemistry offers solutions to many of these challenges by providing superior control over reaction parameters, enhancing safety, and enabling seamless integration of reaction and purification steps.
The development of automated synthesis platforms is crucial for the rapid optimization and production of chiral molecules. These systems can systematically vary reaction conditions to identify optimal catalytic processes for producing (S)-2-Methyl-3-heptanol with high yield and enantioselectivity. An example of a related approach is the atom-by-atom iterative synthesis, which, while still in development, lays the groundwork for the programmable automated construction of organic molecules. acs.org This strategy could one day be applied to construct specific stereoisomers like (S)-2-Methyl-3-heptanol by design.
Challenges in this area include the development of robust and reusable catalysts suitable for continuous flow reactors. For instance, immobilizing chiral catalysts or enzymes on solid supports is a key strategy to make the process economically viable. The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is a powerful method for creating chiral alcohols, and adapting these methods to flow systems is an active area of research. rug.nl While remarkable progress has been made, achieving high enantioselectivity for aliphatic chiral alcohols like (S)-2-Methyl-3-heptanol in flow systems remains a challenge. rug.nl
Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Alcohols
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; often requires re-optimization | Easier; scaling-out by parallelization |
| Heat & Mass Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with hazardous reagents/intermediates | Improved safety due to small reaction volumes |
| Process Control | Limited; sequential operation | Precise control over temperature, pressure, and time |
| Integration | Difficult to integrate multiple steps | Seamless integration of synthesis and purification |
| Catalyst Reuse | Challenging; requires separation steps | Facilitated by packed-bed reactors with immobilized catalysts |
Advanced Materials Science Applications of Chiral Alcohols and Their Derivatives
Chiral alcohols are valuable building blocks for a new generation of advanced materials where chirality at the molecular level dictates macroscopic properties. While direct applications of (S)-2-Methyl-3-heptanol in materials science are not yet widely reported, its structure is archetypal for creating chiral liquid crystals, polymers, and metal-organic frameworks (MOFs). The synthesis of chiral molecules is of paramount importance for creating advanced materials. rug.nl
The hydroxyl group of (S)-2-Methyl-3-heptanol can be readily derivatized to introduce other functionalities, allowing it to be incorporated into larger molecular architectures. For example, it could serve as a chiral dopant in liquid crystal displays, inducing a helical twist that is essential for their function. In polymer science, it could be used as a monomer or a chiral initiator for polymerization reactions, leading to the formation of stereoregular polymers with unique optical or mechanical properties.
A particularly exciting area is the development of chiral MOFs and metal-organic cages (MOCs). researchgate.net These porous materials have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. researchgate.net Chiral alcohols and their derivatives can be used as ligands to construct these frameworks. The enantiopure nature of the building block can create a chiral environment within the pores of the material, allowing for the discrimination between different enantiomers of other molecules. researchgate.net
Table 2: Potential Material Science Applications for (S)-2-Methyl-3-heptanol Derivatives
| Material Type | Potential Application | Role of (S)-2-Methyl-3-heptanol Moiety |
|---|---|---|
| Chiral Liquid Crystals | Display technologies, optical sensors | Induces helical twisting in the liquid crystal phase |
| Stereoregular Polymers | Specialty plastics, chiral chromatography | Acts as a chiral monomer or initiator, controlling polymer tacticity |
| Metal-Organic Frameworks (MOFs) | Enantioselective separation, asymmetric catalysis | Serves as a chiral ligand to build an enantiopure framework |
| Chiral Sensors | Detection of other chiral molecules | Provides a specific binding site for enantioselective recognition |
Future challenges involve designing synthetic routes to effectively incorporate (S)-2-Methyl-3-heptanol derivatives into these complex material systems and understanding the structure-property relationships that govern their performance.
Chemoinformatics and Big Data Approaches for Stereoisomer Discovery and Property Prediction
Chemoinformatics and machine learning are becoming indispensable tools in chemical research. For chiral molecules like (S)-2-Methyl-3-heptanol, these computational approaches offer powerful methods for predicting properties, understanding stereoisomerism, and accelerating the discovery of new applications. A significant challenge in chemoinformatics is the accurate representation of stereoisomers for machine learning models, as molecules with the same connectivity but different spatial arrangements can have vastly different biological and chemical properties. acs.orgnih.gov
Developing robust molecular descriptors that capture the nuances of chirality is crucial. unl.pt Tools like Isomeric SMILES can represent stereochemistry textually, but converting this into a fixed-size numerical vector for machine learning requires sophisticated methods like word embedding techniques or graph-based representations. acs.org Message Passing Neural Networks (MPNNs), for example, can learn from the 2D graph of a molecule, but incorporating 3D information is often necessary to distinguish between stereoisomers effectively. nih.govbiorxiv.org
These computational models can be trained on existing data to predict a wide range of properties for (S)-2-Methyl-3-heptanol and its isomers, such as boiling point, solubility, and even potential biological activity. This predictive power can guide experimental work, saving time and resources. Furthermore, big data approaches can be used to screen virtual libraries of compounds to identify novel stereoisomers with desired properties, moving beyond the specific structure of (S)-2-Methyl-3-heptanol to discover related chiral alcohols for specific applications.
The key challenges are the availability of high-quality, curated data for training these models and improving the interpretability of the models' predictions. nih.gov Understanding why a model predicts a certain property is as important as the prediction itself for rational molecular design.
Exploration of Novel Biocatalytic Systems for (S)-2-Methyl-3-heptanol Transformations
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure compounds. nih.govnih.gov The use of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), or whole-cell systems can provide exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govresearchgate.net
For the synthesis of (S)-2-Methyl-3-heptanol, the focus is on the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-3-heptanone. Research into novel biocatalytic systems involves several key directions:
Enzyme Discovery (Bioprospecting): Screening microorganisms from diverse environments to identify new enzymes with high activity and selectivity towards 2-methyl-3-heptanone.
Protein Engineering: Using techniques like directed evolution to tailor existing enzymes, improving their stability, substrate scope, and enantioselectivity. nih.gov For example, a ketoreductase was evolved by Codexis to achieve a 2,000-fold improvement in activity for a bulky ketone substrate. researchgate.net
Artificial Biocatalytic Cascades: Designing multi-enzyme, one-pot reactions. For instance, a whole-cell system was developed for the double oxidation of n-heptane to produce chiral alcohols, achieving an enantiomeric excess (ee) of >99% for (S)-3-heptanol, a structurally similar alcohol. researchgate.net This demonstrates the potential for creating complex target molecules from simple precursors in a single step.
Dynamic Kinetic Resolution (DKR): Combining an enzyme that selectively transforms one enantiomer of a racemic alcohol with a catalyst that racemizes the remaining enantiomer. mdpi.com This allows for the theoretical conversion of 100% of a racemic mixture into a single desired enantiomer. Photoenzymatic DKR is an emerging technique that combines light-driven photocatalysis with enzymatic reactions. wiley.com
Table 3: Examples of Biocatalytic Systems for Chiral Alcohol Production
| Biocatalytic System | Reaction Type | Target/Related Compound | Key Finding | Reference |
|---|---|---|---|---|
| Whole-cell (E. coli) | Double oxidation | (S)-3-Heptanol | Achieved >99% ee from n-heptane via an artificial operon. | researchgate.net |
| Lipase (B570770) AK | Transesterification | 4-Methyl-3-heptanol (B77350) stereoisomers | Stereospecific transesterification to separate diastereomers. | researchgate.net |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | (S)-secondary alcohols | Recombinant ADHs from Rhodococcus ruber used for (S)-alcohol synthesis. | wiley.com |
The primary challenges in this field are overcoming enzyme inhibition at high substrate concentrations, developing efficient cofactor regeneration systems for isolated enzyme reactions, and scaling up these biocatalytic processes for industrial production. nih.govresearchgate.net The integration of biocatalysis with flow chemistry is a promising approach to address some of these scalability challenges.
Q & A
Q. What are the common synthetic routes for (S)-2-methyl-3-heptanol, and how can enantiomeric purity be ensured?
Methodological Answer: (S)-2-Methyl-3-heptanol can be synthesized via Grignard reagent-mediated nucleophilic addition. For example, a Grignard reagent derived from 1-bromoalkane (e.g., 1-bromopentane) reacts with a ketone (e.g., 2-butanone) under anhydrous conditions. After acidic workup, the resulting alcohol is obtained. To ensure enantiomeric purity, chiral catalysts (e.g., asymmetric organocatalysts) or chiral resolving agents (e.g., tartaric acid derivatives) can be employed during synthesis. Post-synthesis, enantiomeric excess can be quantified using chiral GC or HPLC with a chiral stationary phase .
Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of (S)-2-methyl-3-heptanol?
Methodological Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-O stretch near 1050–1250 cm⁻¹). Compare experimental IR peaks with reference spectra from databases like NIST .
- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals splitting patterns (e.g., methine proton near δ 3.5–4.0 ppm for the alcohol group) and stereochemical environment. ¹³C NMR confirms carbon framework.
- Mass Spectrometry (GC-MS): Determines molecular weight (m/z 116.20 for C₇H₁₆O) and fragmentation patterns. High-resolution MS validates the molecular formula .
Q. What purification strategies are recommended for isolating (S)-2-methyl-3-heptanol from reaction mixtures?
Methodological Answer:
- Fractional Distillation: Effective due to the compound’s boiling point (~156°C for similar heptanol isomers). Monitor temperature to avoid decomposition .
- Chiral Chromatography: Use cellulose-based chiral columns (e.g., Chiralpak®) to separate enantiomers.
- Liquid-Liquid Extraction: Partition between water and organic solvents (e.g., dichloromethane) to remove polar byproducts .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., enthalpy of vaporization, ΔHvap) influence purification and process design for (S)-2-methyl-3-heptanol?
Methodological Answer: ΔHvap (~40–50 kJ/mol for similar alcohols) dictates energy requirements for distillation. Lower ΔHvap values favor energy-efficient separation. Experimental determination via calorimetry or computational prediction (e.g., using group contribution methods) optimizes distillation parameters. Data from NIST or REAXYS databases provide benchmarks for process scaling .
Q. What computational models predict the reactivity and stability of (S)-2-methyl-3-heptanol in different solvent systems?
Methodological Answer:
- Density Functional Theory (DFT): Models reaction pathways (e.g., acid-catalyzed dehydration) and transition states.
- Molecular Dynamics (MD) Simulations: Predict solvation effects in polar (e.g., water) vs. non-polar (e.g., hexane) solvents.
- AI-Driven Platforms (e.g., Pistachio, Reaxys): Leverage reaction databases to predict feasible synthetic routes and side reactions .
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, boiling point) across studies?
Methodological Answer:
- Meta-Analysis: Compare data from authoritative sources (e.g., NIST, PubChem) to identify outliers. For example, solubility in water ranges from 3.4–4.1 g/L at 25°C for similar alcohols; deviations may arise from impurities or measurement techniques .
- Experimental Replication: Reproduce conditions (e.g., temperature, solvent purity) from conflicting studies to validate results.
- Statistical Analysis: Apply error propagation models to assess confidence intervals .
Data Contradiction Analysis
Q. How can researchers resolve conflicting data on the stereochemical stability of (S)-2-methyl-3-heptanol under varying pH conditions?
Methodological Answer:
- Kinetic Studies: Monitor racemization rates via polarimetry or chiral chromatography under acidic/basic conditions.
- Computational Modeling: Use DFT to calculate activation energies for enantiomer interconversion.
- Cross-Validation: Compare results with structurally analogous alcohols (e.g., (S)-3-heptanol) to identify trends in stereochemical lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
